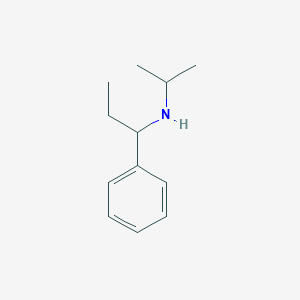

异丙基-(1-苯基-丙基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isopropyl phenylacetate is a compound that has a molecular formula of C11H14O2 . It’s a colorless liquid with a powerful ethereal or winey-honey-like, sweet odor .

Synthesis Analysis

Pinacol boronic esters, which are similar to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound Isopropyl phenylacetate has a molecular formula of C11H14O2, an average mass of 178.228 Da, and a Monoisotopic mass of 178.099380 Da .Chemical Reactions Analysis

In the context of organic synthesis, organoboron compounds are highly valuable building blocks. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Physical And Chemical Properties Analysis

Isopropyl phenylacetate is a colorless liquid with a powerful ethereal or winey-honey-like, sweet odor .科学研究应用

Chiral Separation in Supercritical Fluid Chromatography (SFC)

1-Phenyl-1-propanol is a versatile compound for chiral separation studies. Researchers employ supercritical fluid chromatography (SFC) to separate its enantiomers. Chiralcel OD, a chiral stationary phase, is commonly used. Supercritical CO₂ modified with methanol serves as the mobile phase .

Flavor and Fragrance Industry

1-Phenyl-1-propanol contributes to the flavor and fragrance industry. It is used as a flavoring agent and can impart floral, fruity, or sweet notes. Its pleasant aroma makes it valuable in perfumes, colognes, and scented products .

未来方向

作用机制

Target of Action

The primary target of Isopropyl-(1-phenyl-propyl)-amine is the Capsid scaffolding protein . This protein plays a crucial role in the life cycle of the Human Herpesvirus 5 (HHV-5), where it acts as a scaffold protein by binding the major capsid protein VP5 in the cytoplasm .

Mode of Action

Isopropyl-(1-phenyl-propyl)-amine interacts with the Capsid scaffolding protein, inducing the nuclear localization of both proteins . This interaction leads to multimerization in the nucleus, which is a key step in the assembly of the viral capsid .

Biochemical Pathways

Given its interaction with the capsid scaffolding protein, it is likely that it impacts the life cycle of hhv-5 .

Result of Action

Given its interaction with the capsid scaffolding protein, it is likely that it impacts the assembly of the viral capsid, potentially inhibiting the replication of hhv-5 .

属性

IUPAC Name |

1-phenyl-N-propan-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-12(13-10(2)3)11-8-6-5-7-9-11/h5-10,12-13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRHNVZMIFRCLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl-(1-phenyl-propyl)-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)

![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)

![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)

![1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2518702.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2518704.png)

![1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B2518709.png)